Pyroglutamyl-asparaginamide

Description

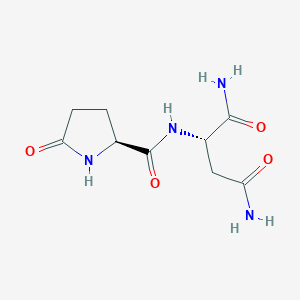

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-6(14)3-5(8(11)16)13-9(17)4-1-2-7(15)12-4/h4-5H,1-3H2,(H2,10,14)(H2,11,16)(H,12,15)(H,13,17)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEBHKWYBOQECB-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145784 | |

| Record name | Pyroglutamyl-asparaginamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103322-29-8 | |

| Record name | Pyroglutamyl-asparaginamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103322298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroglutamyl-asparaginamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Cyclization Mechanisms of Pyroglutamyl Asparaginamide

Precursor Pathways Leading to Pyroglutamyl and Asparaginamide (B7840484) Moieties

The journey to forming Pyroglutamyl-Asparaginamide begins with the fundamental processes of protein synthesis. The direct molecular precursors are the amino acids L-Glutamine (Gln) and L-Asparagine (Asn).

These amino acids are first incorporated into a precursor peptide chain via the classical ribosomal pathway of translation. nih.gov For this compound, the precursor is a dipeptide with glutamine at the N-terminus and asparagine at the C-terminus (Gln-Asn). This precursor peptide is itself the product of a complex biosynthetic pathway. A gene encoding the precursor peptide is transcribed into messenger RNA (mRNA), which is then translated by ribosomes into a polypeptide chain. nih.govresearchgate.net In many cases, this initial polypeptide is a larger preproprotein that includes a signal peptide for direction into the secretory pathway (e.g., endoplasmic reticulum and Golgi apparatus) and other sequences that are later cleaved by proteases to release the smaller, active peptide fragment. researchgate.netrsc.org It is this Gln-Asn dipeptide, once liberated, that becomes the substrate for the subsequent cyclization reaction.

Enzymatic Cyclization Processes in Pyroglutamyl Formation

While the formation of a pyroglutamyl residue can occur spontaneously, the reaction in biological systems is predominantly catalyzed by specific enzymes to ensure efficiency and control. nih.gov This enzymatic conversion is significantly faster than the non-enzymatic alternative. pnas.org

The primary enzyme responsible for pyroglutamylation is Glutaminyl Cyclase (QC), also known as glutaminyl-peptide cyclotransferase. edpsciences.orgdergipark.org.tr QC is a zinc-dependent metalloenzyme that significantly accelerates the intramolecular cyclization of an N-terminal glutamine residue. edpsciences.orgedpsciences.org The reaction involves a nucleophilic attack by the N-terminal alpha-amino group on the side-chain carbonyl carbon of the glutamine residue, resulting in the formation of the pyroglutamyl ring and the release of an ammonia (B1221849) molecule. nih.gov

Human QC demonstrates specificity for substrates with N-terminal glutamine and, to a lesser extent, N-terminal glutamate (B1630785). nih.gov The enzyme's active site has preferences for the subsequent amino acids in the peptide chain; for instance, a large hydrophobic residue at the penultimate position can enhance substrate binding and catalysis. pnas.org There are two main isoforms of QC in humans: a secreted form (sQC) and a Golgi-resident form (gQC or isoQC), encoded by the QPCT and QPCTL genes, respectively. edpsciences.orgdergipark.org.trmdpi.com While both catalyze the same reaction, they differ in their tissue distribution and subcellular localization, with sQC being highly expressed in neuronal tissues and isoQC being exclusively located in the Golgi complex. edpsciences.orgmdpi.com

| Feature | Secreted QC (sQC) | Golgi-resident QC (isoQC/gQC) |

|---|---|---|

| Encoding Gene | QPCT | QPCTL |

| Subcellular Localization | Secretory granules, Golgi, ER | Exclusively Golgi complex |

| Tissue Expression | Ubiquitous, high in brain | Relatively uniform across tissues |

| Enzymatic Activity | Higher activity on synthetic substrates | Lower overall enzymatic activity |

Beyond the well-characterized QCs, the existence of other enzymes with similar activity has been explored. While QC and its isoform isoQC are considered the primary catalysts for this modification in mammals, the possibility of other enzymes contributing to pyroglutamyl formation in specific contexts or organisms cannot be entirely ruled out. edpsciences.orgnih.gov For example, distinct glutaminyl cyclases have been identified in plants and bacteria, which may have different structural properties and substrate specificities compared to their mammalian counterparts. dergipark.org.trpnas.orgresearchgate.net However, for the formation of this compound in vertebrates, QC and isoQC are the key enzymatic players.

Glutaminyl Cyclase Activity and Specificity

Non-Enzymatic Formation of this compound Structures

The cyclization of an N-terminal glutamine residue to a pyroglutamyl group can also proceed spontaneously, without enzymatic catalysis. acs.orgwikipedia.org This non-enzymatic reaction follows the same chemical mechanism of intramolecular aminolysis, leading to the formation of the lactam ring and the release of ammonia. nih.gov

However, this spontaneous process is considerably slower than the enzyme-catalyzed reaction. nih.govpnas.org The rate of non-enzymatic pyroglutamylation is highly dependent on physicochemical conditions such as pH, temperature, and buffer composition. acs.orgcreative-biolabs.com The reaction is favored by neutral to slightly alkaline pH, as a deprotonated N-terminal amino group acts as a more effective nucleophile. nih.govresearchgate.net Certain buffer species, like phosphate, have been shown to accelerate the rate of this spontaneous conversion. nih.govacs.org This non-enzymatic pathway is a significant consideration in the production and storage of therapeutic peptides and proteins, where pyroglutamate (B8496135) formation can be an undesirable modification. creative-biolabs.com

| Characteristic | Enzymatic Formation (via QC) | Non-Enzymatic (Spontaneous) Formation |

|---|---|---|

| Catalyst | Glutaminyl Cyclase (QC) enzyme | None (autocatalytic) |

| Reaction Rate | Very fast, highly efficient | Slow |

| Specificity | Specific for N-terminal Gln (and to a lesser extent, Glu) | Non-specific; occurs on any accessible N-terminal Gln |

| Influencing Factors | Enzyme concentration, substrate availability, inhibitors | pH, temperature, buffer composition |

| Biological Relevance | Regulated post-translational modification for peptide maturation | Considered a spontaneous degradation or modification event |

Regulation of Biosynthetic and Post-Translational Processes

The formation of pyroglutamylated peptides is a tightly regulated process, controlled at multiple levels to ensure that modification occurs at the correct time and place.

Transcriptional Regulation: The expression of the genes encoding QC and isoQC is subject to regulation. For example, factors that disturb cellular calcium (Ca2+) homeostasis have been shown to increase QC mRNA expression and enzyme activity in neuronal cells. plos.org The QC promoter contains binding sites for Ca2+-dependent transcription factors, linking cellular stress signals to the enzymatic machinery for pyroglutamylation. plos.org

Subcellular Localization: The localization of QC enzymes to specific cellular compartments is a key regulatory mechanism. QC and isoQC are primarily found within the secretory pathway (endoplasmic reticulum and Golgi apparatus). edpsciences.orgresearchgate.net This compartmentalization ensures that pyroglutamylation occurs as a post-translational event during the maturation of secreted proteins and peptides, such as hormones and chemokines. edpsciences.orgedpsciences.org

Substrate Availability: The process is fundamentally dependent on the generation of precursor peptides with an N-terminal glutamine residue. This is controlled by the action of various proteases that cleave larger preproproteins into smaller fragments. researchgate.net The specificity of these proteases determines whether a peptide with an N-terminal glutamine is produced and thus made available for cyclization by QC.

This multi-tiered regulatory system ensures that pyroglutamyl formation is not a random event but a precise modification step in the biosynthesis of many functional peptides.

Enzymatic Recognition and Metabolic Processing of Pyroglutamyl Asparaginamide

Interactions with Pyroglutamyl Peptidases

Pyroglutamyl peptidases (PAPs) are a unique class of omega peptidases that catalyze the hydrolytic removal of the N-terminal pyroglutamyl residue from polypeptides. oup.comnih.govdcu.ie This action is a critical step in the metabolism of numerous biologically active peptides. thieme-connect.de The interaction of Pyroglutamyl-asparaginamide with these enzymes is defined by the specific characteristics of the two major forms of pyroglutamyl peptidase.

Pyroglutamyl Aminopeptidase (B13392206) I (PGP-1), also known as pyroglutamyl peptidase I, is a widely distributed cytosolic cysteine peptidase. nih.govebi.ac.ukfrontiersin.org It is characterized by its broad substrate specificity, enabling it to cleave the pGlu residue from a variety of peptides. nih.govebi.ac.uk

Mechanism of Recognition: The substrate recognition by PGP-1 is highly specific for the N-terminal L-pyroglutamyl moiety. frontiersin.orgnih.gov The enzyme's active site contains a catalytic triad (B1167595) of Cys, His, and either Asp or Glu, which facilitates the hydrolysis. dcu.ieebi.ac.uk While the enzyme is stringent about the pGlu residue, it shows considerable tolerance for the penultimate amino acid (the P1' position). ebi.ac.uk However, minor modifications to the pyroglutamyl ring itself, such as increasing its size from a five to a six-membered ring, can nearly eliminate the enzyme's catalytic activity. frontiersin.orgnih.gov

For this compound, PGP-1 would recognize and bind to the N-terminal pyroglutamyl residue. The efficiency of the subsequent cleavage can be influenced by the asparagine residue at the P1' position. Studies on various pGlu-X peptides have shown that PGP-1 can hydrolyze substrates with different amino acids adjacent to the pGlu, although the kinetic parameters may vary. nih.gov For instance, the Km values for rat PGP-I differ for substrates like L-pGlu-L-Ala compared to those with modified pGlu-like structures, indicating that the nature of the peptide influences binding affinity. nih.gov

Kinetic Parameters of PGP-1 with Various Substrates

| Substrate | Enzyme Source | Km (mM) |

|---|---|---|

| L-pGlu-L-Ala | Rat PAP-I | 0.057 |

| L-OTCA-L-Ala | Rat PAP-I | 0.43 |

| L-OOCA-L-Ala | Rat PAP-I | 0.71 |

| L-OICA-L-Ala | Rat PAP-I | 0.42 |

Data derived from studies on rat Pyroglutamyl Aminopeptidase I (PAP-I) and its interaction with various substrates. nih.gov L-OTCA, L-OOCA, and L-OICA are compounds with structures related to L-pGlu. nih.gov

Pyroglutamyl Peptidase II (PPII), also known as TRH-degrading ectoenzyme, is a membrane-bound metalloenzyme with a much narrower substrate specificity compared to PGP-1. nih.govnih.govebi.ac.uk Its primary physiological role is the inactivation of thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.govnih.govportlandpress.com

Mechanism of Recognition: PPII exhibits high specificity, primarily targeting the pGlu-His bond in TRH. nih.gov Research has shown that replacing the histidine residue in TRH with other amino acids, including asparagine, significantly affects its interaction with PPII. portlandpress.comfrontiersin.org Specifically, a peptide where asparagine replaces histidine (Glp-Asn-Pro-NH2) is not hydrolyzed by PPII but instead acts as a competitive inhibitor. portlandpress.comresearchgate.net This indicates that while the enzyme's active site can bind this modified peptide, the presence of asparagine instead of histidine prevents the catalytic cleavage. Molecular modeling suggests that hydrogen bonding between the asparagine side chain and the enzyme is crucial for this inhibitory property. portlandpress.comresearchgate.net

Therefore, this compound would likely not be a substrate for PPII. Instead, it might act as a weak inhibitor, although its affinity would be significantly lower than longer peptides like Glp-Asn-Pro-NH2, which have a Ki of 17.5 μM. portlandpress.comresearchgate.net The prolineamide moiety in the inhibitor appears important for interaction with the S2' subsite of the enzyme. portlandpress.comresearchgate.net

Once PGP-1 cleaves the pGlu residue from this compound, the resulting dipeptide, Asparaginamide (B7840484), would be a substrate for other exopeptidases. Enzymes like leucine (B10760876) aminopeptidase could then potentially act on the newly exposed N-terminal asparagine. isnff-jfb.comisnff-jfb.com

Substrate Recognition by Pyroglutamyl Peptidase II (PPII)

Enzymatic Degradation Pathways of this compound

The degradation of this compound is a multi-step process initiated by the cleavage of the highly stable pyroglutamyl ring structure.

Proteolytic cleavage is the process of breaking peptide bonds, carried out by enzymes known as proteases or peptidases. qiagenbioinformatics.com For this compound, the key cleavage event is the hydrolysis of the peptide bond between the pyroglutamyl residue and the asparagine residue.

Site Specificity: The primary site of enzymatic attack is the N-terminal pGlu residue. PGP-1 specifically targets the peptide bond immediately following this residue. ebi.ac.ukfrontiersin.org The cleavage liberates pyroglutamic acid and the remaining part of the peptide, in this case, Asparaginamide (Asn-NH2). nih.gov This initial cleavage is crucial because the pGlu residue protects peptides from degradation by most other aminopeptidases. thieme-connect.deresearchgate.net

Following the removal of pGlu, the resulting Asparaginamide becomes susceptible to further degradation. Other peptidases can then cleave the newly available N-terminal asparagine or hydrolyze the C-terminal amide bond.

Enzymatic Degradation Steps of this compound

| Step | Enzyme | Substrate | Products | Description |

|---|---|---|---|---|

| 1 | Pyroglutamyl Aminopeptidase I (PGP-1) | This compound | Pyroglutamic acid + Asparaginamide | Initial and rate-limiting step, removing the protective pGlu residue. |

| 2 | Other Aminopeptidases | Asparaginamide | Asparagine + Ammonia (B1221849) | Subsequent degradation of the resulting dipeptide. |

The degradation of this compound involves the hydrolysis of two distinct amide bonds: the internal peptide bond and the C-terminal amide bond.

Pyroglutamyl-Peptide Bond Hydrolysis: The pyroglutamyl-asparagine peptide bond is exceptionally stable to non-enzymatic acid hydrolysis but is the specific target of pyroglutamyl peptidases. nih.gov Its enzymatic cleavage is the key to initiating the peptide's breakdown. Studies have shown this bond is more susceptible to enzymatic action than many other internal peptide bonds. nih.gov

C-terminal Amide Bond Hydrolysis: The C-terminal asparaginamide possesses a primary amide group. This amide bond can also be subject to hydrolysis, a process known as deamidation, which converts the asparaginamide to asparagine and releases ammonia. This can occur enzymatically or non-enzymatically. The cleavage of the C-terminal amide can alter the peptide's properties and subsequent metabolic fate. Some enzymes, known as asparagine peptide lyases, can even cleave peptide bonds at asparagine residues through a non-hydrolytic elimination reaction, representing a different class of proteolytic enzymes. nih.gov

The stability conferred by the N-terminal pGlu and the specific enzymatic machinery required for its removal highlight the controlled nature of the metabolism of such peptides in biological systems.

Proteolytic Cleavage Mechanisms and Site Specificity

In Vitro Metabolic Fate and Turnover Kinetics

The in vitro metabolic fate of this compound is primarily governed by the action of a specific class of enzymes known as pyroglutamyl-peptidases (PAPs), also referred to as pyroglutamyl aminopeptidases. These enzymes are responsible for the hydrolysis of the N-terminal pyroglutamyl (pGlu) residue from peptides and proteins. The stability of the pyroglutamyl ring structure renders it resistant to degradation by general aminopeptidases, necessitating the involvement of these specialized enzymes for its removal.

Research into the enzymatic processing of pyroglutamyl-containing peptides has revealed that the nature of the amino acid adjacent to the pyroglutamyl residue can significantly influence the rate and specificity of enzymatic cleavage. While direct kinetic studies on the turnover of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related compounds and the substrate specificities of relevant enzymes.

One of the key enzymes involved in the degradation of pyroglutamyl peptides is Pyroglutamyl-peptidase II (PPII), an ectoenzyme known for its high specificity. Studies on inhibitors of PPII have shed light on the recognition of peptides containing asparagine at the second position (P1' site). For instance, research on analogues of Thyrotropin-releasing hormone (TRH), where the typical histidine residue is replaced by asparagine, has demonstrated that such modifications can lead to competitive inhibition of PPII. This suggests a direct interaction between the asparagine side chain and the active site of the enzyme.

In a notable study, a synthetic peptide, pyroglutamyl-asparaginyl-prolineamide, was shown to be a competitive inhibitor of PPII. portlandpress.comnih.gov The inhibitory constant (Ki) for this compound was determined, providing a quantitative measure of its binding affinity to the enzyme. This finding underscores the importance of the asparagine residue in the interaction with PPII. It is hypothesized that hydrogen bonding between the asparagine side chain and the enzyme contributes to the binding and potential processing of such peptides. researchgate.net

The table below summarizes the kinetic data for the inhibition of Pyroglutamyl-peptidase II by a pyroglutamyl-asparagine containing peptide analogue.

| Compound | Enzyme | Inhibition Type | Ki (μM) |

| Pyroglutamyl-asparaginyl-prolineamide | Pyroglutamyl-peptidase II | Competitive | 17.5 |

| Data sourced from studies on TRH analogues as PPII inhibitors. portlandpress.comnih.gov |

While this data pertains to a slightly more complex peptide, it strongly implies that this compound would be recognized and likely hydrolyzed by PPII, with the asparagine residue playing a key role in the substrate-enzyme interaction. The turnover kinetics would be influenced by factors such as the specific isoform of the pyroglutamyl-peptidase, its concentration, and the experimental conditions (e.g., pH, temperature). The cleavage of the peptide bond between the pyroglutamyl and asparagine residues would release pyroglutamic acid and asparaginamide.

Furthermore, studies on the degradation of various dipeptides have shown that pyroglutamyl dipeptides can exhibit resistance to certain exopeptidases, highlighting the specialized nature of the enzymes required for their metabolism. The metabolic processing of this compound in vitro is therefore a targeted enzymatic event, crucial for the regulation of its potential biological activity.

Chemical and Chemo Enzymatic Synthesis Methodologies for Pyroglutamyl Asparaginamide and Analogues

Synthetic Strategies for Pyroglutamyl-Asparaginamide

The chemical synthesis of this compound can be approached through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each method offers distinct advantages and challenges that can be optimized to improve yield and purity.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and provides a robust platform for constructing this compound. nih.govbachem.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.compeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin. bachem.compeptide.com

The general workflow for SPPS involves several key steps:

Attachment of the C-terminal amino acid to the resin: The synthesis begins by anchoring the first amino acid to the solid support. peptide.com

Deprotection: A temporary protecting group on the α-amino group of the attached amino acid is removed to allow for the next coupling reaction. peptide.com

Coupling: The next protected amino acid is activated and coupled to the deprotected amino group of the growing peptide chain. peptide.com

Repetition: These deprotection and coupling steps are repeated until the desired peptide sequence is assembled. peptide.com

Cleavage: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. beilstein-journals.org

For the synthesis of this compound, the N-terminal pyroglutamyl residue is often introduced by using a glutamic acid residue with a selectively removable side-chain protecting group. nih.gov Following the elongation of the peptide chain, the glutamic acid side-chain is deprotected and activated to form the cyclic pyroglutamyl imide moiety on the resin. nih.gov

Optimization of SPPS for this compound and its analogues focuses on several factors:

Resin and Linker Selection: The choice of resin and linker is crucial and must be stable throughout the synthesis but allow for efficient cleavage of the final product. nih.gov

Protecting Group Strategy: The two most common strategies are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice depends on the desired cleavage conditions and the sensitivity of the amino acid residues in the peptide. nih.gov

Coupling Reagents: The efficiency of the coupling reaction is critical for achieving high yields. A variety of coupling reagents, such as HBTU or DIC, are used to activate the carboxylic acid group of the incoming amino acid.

Prevention of Side Reactions: Certain amino acid sequences can be problematic. For instance, sequences with multiple serine or proline residues can lead to deletion products, and those with a high content of hydrophobic amino acids may cause aggregation and incomplete reactions. thermofisher.com Careful sequence design and the use of specialized reagents can mitigate these issues. genscript.com

Table 1: Key Considerations in SPPS Optimization

| Parameter | Description | Common Approaches & Reagents |

| Resin/Linker | Insoluble support and chemical handle for peptide attachment. | Wang resin, Rink amide resin, "Safety-catch" linkers. nih.gov |

| Protecting Groups | Temporary (Nα) and permanent (side-chain) chemical modifications to prevent side reactions. | Fmoc (base-labile), Boc (acid-labile), Trt, Pbf. nih.govbeilstein-journals.org |

| Coupling Reagents | Activate the carboxyl group of the incoming amino acid for amide bond formation. | HBTU, HATU, HOBt, DIC. peptide.com |

| Cleavage Cocktail | Reagents used to release the peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers. nih.gov |

Solution-Phase Synthetic Routes and Yield Optimization

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly advantageous for large-scale production and for peptides that are difficult to synthesize on a solid support. fiveable.menih.gov In this method, all reactions are carried out in a liquid solvent medium. fiveable.me A key challenge in solution-phase synthesis is the purification of intermediates after each coupling step. beilstein-journals.org

Strategies to optimize solution-phase synthesis of this compound include:

Protecting Group Strategy: As with SPPS, the careful selection of orthogonal protecting groups is essential to ensure that only the desired amide bond is formed. fiveable.me

Coupling Reagents: Carbodiimides and phosphonium/uronium salts are commonly employed to activate the carboxyl group and drive the coupling reaction to completion. fiveable.me

Purification Techniques: While traditional methods like chromatography and recrystallization can be used, newer strategies such as Group-Assisted Purification (GAP) chemistry have been developed to simplify the workup process. nih.gov GAP chemistry avoids the need for chromatography by using an auxiliary group that allows for easy separation of the product. nih.gov

Fragment Condensation: For longer peptides, a convergent strategy involving the synthesis of smaller peptide fragments followed by their ligation in solution can be more efficient than a linear, stepwise approach.

Four diastereomers of pGlu-Asn-NH2 have been synthesized, demonstrating the capability of chemical synthesis to produce stereochemically defined analogues. lookchem.com

Table 2: Comparison of SPPS and Solution-Phase Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

| Principle | Peptide chain is grown on an insoluble resin support. bachem.com | All reactions occur in a liquid solvent. fiveable.me |

| Purification | Simplified by washing the resin to remove excess reagents. bachem.com | Requires purification of intermediates, often by chromatography or recrystallization. beilstein-journals.org |

| Automation | Easily automated. beilstein-journals.org | More challenging to automate. |

| Scalability | Generally preferred for research-scale and moderate quantities. | Well-suited for large-scale industrial production. |

| Challenges | Aggregation of growing peptide chain, difficult sequences. thermofisher.com | Solubility of intermediates, purification challenges. beilstein-journals.org |

Incorporation of Pyroglutamyl and Asparaginamide (B7840484) Residues in Peptide Design

The incorporation of pyroglutamyl and asparaginamide residues into peptide sequences is a key strategy for enhancing their biological properties. nih.govnih.gov These modifications can influence a peptide's conformation, stability, and receptor binding affinity.

The N-terminal pyroglutamyl residue is formed by the cyclization of an N-terminal glutamine or glutamic acid residue. This modification is significant because it protects the peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life. dcu.ie The cyclic structure of pyroglutamic acid also imparts a specific conformational constraint on the peptide backbone, which can be crucial for its biological activity.

The C-terminal asparaginamide is an example of a C-terminal amidation, a common post-translational modification. This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can be important for receptor interaction and can also increase resistance to carboxypeptidases.

In peptide design, the strategic placement of these and other modified amino acids is a powerful tool. plos.org For instance, the balance of hydrophobic and hydrophilic residues is critical for solubility and membrane interactions. genscript.com Incorporating charged residues can improve aqueous solubility, which is often a challenge for peptides with a high content of hydrophobic amino acids. thermofisher.comgenscript.com Computational modeling and structure-based design are increasingly used to predict the effects of these modifications on peptide structure and function. nih.gov

Development of Chemo-Enzymatic Approaches for this compound Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is particularly valuable for the synthesis of complex biomolecules like this compound.

The formation of the N-terminal pyroglutamyl residue can be catalyzed by the enzyme glutaminyl cyclase. dcu.iepnas.org This enzyme specifically converts an N-terminal glutaminyl residue into a pyroglutamyl residue. pnas.orgnih.gov Studies have shown that the enzymatic conversion is significantly faster than the non-enzymatic cyclization that can occur spontaneously under certain conditions. pnas.org Glutaminyl cyclase has been identified in various tissues, indicating its role in the post-translational modification of peptides in vivo. dcu.ienih.gov

Enzymes can also be used for the ligation of peptide fragments. For example, asparaginyl endopeptidases (AEPs) can be used for the chemo-enzymatic labeling and ligation of peptides and proteins. rsc.org These enzymes recognize specific sequences and can catalyze the formation of a peptide bond between two fragments. By carefully designing the peptide substrates, AEPs can be used to site-specifically introduce modifications or to ligate a pyroglutamyl-containing fragment to an asparaginamide-containing fragment. rsc.org

Other enzymes, such as peptidases and carboxypeptidases, have been shown to catalyze both hydrolysis and esterification reactions under specific conditions, which can be exploited in the synthesis of peptide analogues. researchgate.net The use of enzymes in organic solvents has expanded the scope of their application in synthetic chemistry. researchgate.net

The integration of enzymatic steps into a multi-step chemical synthesis allows for the creation of complex molecules that would be difficult to produce by purely chemical or biological means. nih.gov This hybrid approach leverages the strengths of both disciplines to achieve efficient and selective synthesis. nih.gov

Table 3: Enzymes in this compound Synthesis

| Enzyme | Function | Application in Synthesis |

| Glutaminyl Cyclase | Catalyzes the cyclization of N-terminal glutamine to pyroglutamic acid. dcu.iepnas.org | Formation of the N-terminal pyroglutamyl residue in peptides. |

| Asparaginyl Endopeptidase (AEP) | Catalyzes the ligation of peptide fragments at asparagine residues. rsc.org | Site-specific ligation of peptide fragments to construct larger peptides. |

| Peptidases/Carboxypeptidases | Can catalyze hydrolysis or esterification/ligation under controlled conditions. researchgate.net | Modification of the C-terminus and ligation of peptide fragments. |

Structure Activity Relationship Sar and Rational Design of Pyroglutamyl Asparaginamide Analogues

Deriving Structure-Activity Relationships from Pyroglutamyl-Asparaginamide Variants

The foundation of rational drug design for this class of compounds lies in understanding how specific structural features contribute to their inhibitory potential. Studies on analogues, such as pyroglutamyl-asparaginyl-prolineamide (Glp-Asn-ProNH2), a competitive inhibitor of pyroglutamyl-peptidase II (PPII), have been instrumental in elucidating these relationships. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound-based inhibitors, several key pharmacophoric elements have been identified as crucial for enzyme binding and inhibition. sci-hub.se

Kinetic and molecular modeling studies suggest that the asparagine side chain is a critical component. nih.gov Its ability to form hydrogen bonds within the enzyme's active site appears to be a primary basis for the inhibitory properties of asparagine-containing peptides. nih.gov In the context of inhibiting pyroglutamyl-peptidase II (PPII), the prolineamide moiety of analogues like Glp-Asn-ProNH2 has also been shown to be important for interacting with the S2' subsite of the enzyme, although some modifications at this position are tolerated. nih.gov These findings indicate that a combination of a hydrogen-bonding side chain (from asparagine) and appropriate interactions at adjacent subsites constitutes the core pharmacophore for this class of inhibitors. nih.gov

Systematic structural modifications of the parent compound provide direct insight into the SAR. Altering the molecular structure and observing the resulting impact on in vitro biological activity allows for the establishment of clear correlations. nih.govmdpi.com For example, while the replacement of histidine with asparagine in Thyrotropin-Releasing Hormone (TRH) yields a competitive PPII inhibitor (Glp-Asn-ProNH2) with a Ki of 17.5 μM, further modifications can dramatically enhance potency. nih.gov

Molecular Mechanisms of Action and Biological Function in Vitro Investigations

Investigating Molecular Interactions with Target Enzymes and Biomolecules

In vitro studies have been instrumental in elucidating the molecular interactions of pyroglutamyl-asparaginamide and its derivatives with specific enzymes and biomolecules. These investigations provide fundamental insights into the compound's mechanism of action at a molecular level.

Pyroglutamyl-peptidase II (PPII) is a key enzyme involved in the metabolism of thyrotropin-releasing hormone (TRH). nih.gov The inhibitory activity of this compound and its analogues on PPII has been a subject of detailed kinetic analysis.

Early studies demonstrated that replacing the histidine residue in TRH with asparagine results in a competitive inhibitor of PPII. nih.gov Further investigations into the structure-activity relationship of pyroglutamyl-asparaginyl-prolineamide, a related compound, revealed that specific structural modifications could significantly enhance inhibitory potency. nih.gov For instance, the extension of the C-terminus with hydrophobic amino acids led to the development of novel PPII inhibitors with nanomolar activity in vitro. nih.gov One such analogue, Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin, exhibited a Ki of 1 nM, making it one of the most potent competitive PPII inhibitors identified to date. nih.gov

These kinetic studies are crucial for understanding how these compounds interact with the active site of PPII and for the rational design of more potent and selective inhibitors. The data generated from these experiments, such as the Michaelis constant (Km), turnover number (kcat), and inhibitor dissociation constants (Ki and Ki'), provide a quantitative measure of enzyme-inhibitor interactions. rsc.org

Table 1: Kinetic Parameters of PPII Inhibition by this compound Analogues

| Compound | Inhibition Type | Ki (µM) |

| TRH Analogue (His replaced with Asn) | Competitive | 17.5 nih.gov |

| Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin | Competitive | 0.001 nih.gov |

This table presents the inhibitory constant (Ki) for selected this compound analogues against pyroglutamyl-peptidase II (PPII), demonstrating the impact of structural modifications on inhibitory potency.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as an enzyme or receptor. longdom.org This method is instrumental in understanding the binding modes and affinities of inhibitors like this compound.

In the absence of an experimental structure for PPII, molecular modeling and docking studies have been employed to infer the binding interactions of this compound-based inhibitors. nih.gov These studies suggest that hydrogen bonding between the asparagine side chain of the inhibitor and the enzyme is a key determinant of inhibitory activity. nih.gov The prolineamide moiety also appears to be important for interacting with the S2' subsite of the enzyme. nih.gov

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter in assessing the strength of the interaction between a ligand and its target. researchgate.netbiorxiv.org For example, isothermal fluorescence titration has been used to measure the Kd values of peptides binding to glycosaminoglycans, demonstrating how peptide length and sequence influence binding affinity. mdpi.com Similarly, molecular docking simulations can provide a docking score, which is indicative of the binding affinity. mdpi.com

Table 2: Molecular Docking and Binding Affinity Insights

| Interaction Type | Key Residues/Moieties | Method | Finding |

| Hydrogen Bonding | Asparagine side chain | Molecular Modeling | Crucial for inhibitory properties against PPII nih.gov |

| Subsite Interaction | Prolineamide moiety | Molecular Modeling | Important for interaction with the S2' subsite of PPII nih.gov |

This table summarizes the key molecular interactions and findings from molecular docking and binding affinity studies of this compound and its analogues with target enzymes like PPII.

Kinetic Characterization of Enzyme Inhibition (e.g., PPII)

Roles in Modulating Peptide Hormone and Neurotransmitter Metabolism (In Vitro Models)

In vitro models using recombinant enzymes and cell lysates are essential for studying the role of compounds like this compound in the metabolism of peptide hormones and neurotransmitters. nih.govreactome.org These systems allow for the controlled investigation of proteolytic pathways and the identification of specific enzymes involved in the degradation of bioactive peptides. nih.gov

For instance, the metabolism of thyrotropin-releasing hormone (TRH) is regulated by pyroglutamyl peptidases. nih.gov Inhibitors of these enzymes, such as those based on the this compound scaffold, can prevent the degradation of TRH and thereby enhance its biological activity. nih.gov In vitro experiments with rat brain slices have shown that potent PPII inhibitors can enhance the recovery of released TRH. nih.gov This demonstrates the potential of these compounds to modulate the levels of endogenous peptide hormones.

The metabolism of neurotransmitters is a complex process involving various enzymes and transporters. nih.govmetabolicsupportuk.org While direct studies on the effect of this compound on the metabolism of all neurotransmitters are not extensively available, its interaction with enzymes like PPII, which can cleave N-terminal pyroglutamyl residues, suggests a potential role in modulating the activity of other neuropeptides that share this structural feature. nih.gov The acidic amino acids aspartate and glutamate (B1630785) are themselves neurotransmitters, and their metabolism and transport are critical for normal neuronal function. nih.govnih.gov

Mechanistic Insights into Cellular Processes Influenced by this compound (Non-Clinical)

Non-clinical, in vitro studies provide valuable mechanistic insights into how this compound and its derivatives can influence cellular processes. These investigations often utilize cell lines to explore the downstream effects of enzyme inhibition or receptor interaction.

The inhibition of pyroglutamyl peptidase I (PGP-1), another enzyme that removes N-terminal pyroglutamate (B8496135), has been linked to inflammatory processes. nih.gov While distinct from PPII, this highlights a broader mechanism by which modulating pyroglutamyl peptidase activity can impact cellular functions. Overexpression of PGP-1 has been observed in certain cancer cell lines, and its knockdown can suppress tumor cell growth and migration, suggesting its involvement in cell proliferation and motility. nih.gov

Computational models of cellular metabolism can further elucidate the systemic effects of altering the levels of specific amino acids or neurotransmitters. biorxiv.orgbiorxiv.org By integrating kinetic data from in vitro enzyme assays, these models can predict how the inhibition of a particular enzyme by a compound like this compound might affect broader metabolic pathways within a cell. biorxiv.org

Computational and in Silico Investigations of Pyroglutamyl Asparaginamide

Advanced Molecular Modeling and Simulation Techniques

Advanced molecular modeling and simulation techniques provide a dynamic and detailed view of molecular systems. These methods are crucial for understanding the physical forces that govern the behavior of molecules like Pyroglutamyl-asparaginamide and their interactions with biological macromolecules.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of how a ligand, such as this compound, might interact with a receptor protein. This technique can reveal the conformational changes that occur in both the ligand and the receptor upon binding, the stability of the resulting complex, and the key intermolecular interactions that maintain the bound state.

For instance, a hypothetical MD simulation of this compound in complex with a target receptor could be set up. The initial step would involve obtaining or modeling the three-dimensional structures of both the compound and the receptor. The system would then be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would be run for a sufficient time, often on the order of nanoseconds to microseconds, to observe the dynamic behavior of the ligand-receptor complex. Analysis of the simulation trajectory could then provide insights into the stability of the binding pose, the flexibility of different regions of the compound and the receptor, and the network of hydrogen bonds, and other non-covalent interactions that contribute to the binding.

A critical aspect of MD simulations is the choice of force field, which is a set of parameters that defines the potential energy of the system. For a peptide-like molecule such as this compound, force fields like AMBER or CHARMM would be appropriate choices.

Free Energy Calculations for Binding Affinity Prediction

While MD simulations can provide qualitative insights into ligand-receptor interactions, free energy calculations offer a more quantitative prediction of the binding affinity between a ligand and its receptor. These calculations aim to determine the change in Gibbs free energy (ΔG) upon binding, which is directly related to the binding constant (Kb). A more negative ΔG indicates a stronger and more favorable binding interaction.

Several methods exist for calculating binding free energies, including endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), as well as more rigorous alchemical free energy methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).

In the context of this compound, these methods could be used to predict its binding affinity for a specific receptor. For example, using the MM/PBSA method, one would take snapshots from an MD simulation of the ligand-receptor complex and, for each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The binding free energy is then estimated by taking the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

Alchemical free energy methods, while more computationally expensive, can provide more accurate predictions. In a hypothetical FEP calculation to determine the relative binding affinity of this compound versus a modified analogue, one would computationally "transform" this compound into the analogue while it is bound to the receptor and also in solution. The difference in the free energy change for these two transformations provides the relative binding affinity.

Fragment-Based Computational Approaches

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a higher-affinity lead compound. Computational methods are integral to FBDD, from the initial screening of fragment libraries to the design of more potent molecules.

A fragment-based computational approach to finding binders for a target of interest for this compound could begin with a virtual screen of a fragment library against the target's binding site. This would identify fragments that have favorable interactions with key residues. Following this, computational methods could be used to guide the elaboration of these fragments. For example, if a fragment containing a pyroglutamyl-like moiety shows weak binding, computational tools could be used to explore how adding the asparaginamide (B7840484) portion or other chemical groups could improve the binding affinity and specificity.

This approach can be particularly useful when there is no known binder for a target. By starting with small, simple molecules, a larger chemical space can be explored more efficiently than by screening large and complex molecules.

Cheminformatics and Data Science Applications for Compound Prioritization

Cheminformatics and data science have emerged as powerful tools in drug discovery and chemical biology. These fields leverage computational techniques to analyze large datasets of chemical information, enabling researchers to identify trends, build predictive models, and prioritize compounds for further investigation.

In the study of this compound, cheminformatics tools could be employed to analyze its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. These properties are crucial for predicting a compound's drug-likeness and potential for oral bioavailability. Databases of chemical compounds can be searched for molecules with similar structures or properties to this compound, which could reveal other compounds of interest or potential off-target interactions.

Data science and machine learning models can be trained on large datasets of known ligand-receptor interactions to predict the potential biological targets of this compound. For instance, a model could be built using the molecular structure of this compound as input to predict its binding affinity for a panel of receptors. This can help in prioritizing which receptor systems to investigate experimentally. Furthermore, if experimental data on a series of analogues of this compound becomes available, quantitative structure-activity relationship (QSAR) models can be developed. These models mathematically relate the chemical structure of the compounds to their biological activity, providing valuable insights for designing more potent and selective molecules.

Advanced Analytical Methodologies for Pyroglutamyl Asparaginamide Research

High-Resolution Chromatographic and Spectrometric Techniques

High-resolution chromatographic and spectrometric techniques are fundamental to the analysis and purification of pyroglutamyl-asparaginamide. These methods provide the necessary sensitivity and resolution to identify and quantify the compound, often in complex biological matrices.

HPLC for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of peptides like this compound. knauer.netresearchgate.net Its versatility allows for various modes of separation, including reversed-phase, ion-exchange, and size-exclusion chromatography. researchgate.net

For the analysis of amino acids and peptides, reversed-phase HPLC (RP-HPLC) is frequently employed. cellmosaic.comresearchgate.net This technique separates molecules based on their hydrophobicity. In the context of this compound, RP-HPLC can be used to determine its presence and purity in a sample. The retention time of the compound is a key identifier, and by comparing it to a known standard, its identity can be confirmed. cellmosaic.com Method development often involves optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile, and the stationary phase, such as a C18 column, to achieve optimal separation. cellmosaic.comjocpr.com

For purification, preparative HPLC is utilized. knauer.net This involves scaling up the analytical method to handle larger sample loads. knauer.net The goal is to isolate this compound from by-products and other impurities. knauer.net The process often begins with an optimized analytical method, which is then linearly scaled up for preparative purposes. knauer.net Fractions are collected as they elute from the column, and the fractions containing the purified peptide are identified by analytical HPLC. knauer.netnih.gov

Table 1: HPLC Parameters for Amino Acid and Peptide Analysis

| Parameter | Typical Conditions for Analysis | Typical Conditions for Purification |

| Column Type | Reversed-Phase (e.g., C18, C8, C4) cellmosaic.com | Reversed-Phase (preparative scale) knauer.net |

| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., TFA or formic acid) jocpr.comresearchmap.jp | Acetonitrile/Water gradient with an acid modifier knauer.net |

| Detection | UV Absorbance (e.g., 214 nm, 280 nm) sielc.com | UV Absorbance knauer.net |

| Flow Rate | Analytical scale (e.g., 0.5-1.5 mL/min) researchmap.jpscirp.org | Preparative scale (higher flow rates) |

| Injection Volume | Small volumes (e.g., 5-20 µL) scirp.org | Larger volumes (e.g., several mL) knauer.net |

Mass Spectrometry for Molecular Mass Confirmation and Identification

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides, providing precise molecular weight information and sequence data. For this compound, MS confirms its molecular mass and aids in its unambiguous identification. epa.govnih.gov

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. ESI-MS is particularly well-suited for coupling with HPLC (LC-MS), allowing for the direct mass analysis of eluting compounds. researchmap.jp This combination provides both retention time and mass-to-charge ratio (m/z) data, significantly increasing the confidence of identification. researchmap.jp

Tandem mass spectrometry (MS/MS) further enhances structural elucidation. In an MS/MS experiment, a specific ion (the parent or precursor ion) corresponding to the protonated this compound is selected and fragmented. The resulting fragment ions (product ions) provide sequence information. researchmap.jp For instance, the fragmentation pattern can reveal the loss of the pyroglutamyl group or the asparagine side chain, confirming the peptide's composition and the presence of the N-terminal pyroglutamyl modification. researchmap.jpnih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, further solidifying the elemental composition of the molecule. nih.gov

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C9H14N4O4 | epa.gov |

| Average Mass | 242.235 g/mol | epa.gov |

| Monoisotopic Mass | 242.101505 g/mol | epa.gov |

Bioanalytical Assays for Enzymatic Activity Profiling

The formation of the pyroglutamyl residue from an N-terminal glutamine is often catalyzed by the enzyme glutaminyl cyclase (QC). nih.govqucosa.de Bioanalytical assays are crucial for studying the activity of this enzyme and understanding the conditions under which this compound may be formed. nih.gov

Several assay types have been developed to measure QC activity. Spectrophotometric assays offer a continuous and rapid method for monitoring the cyclization reaction. nih.gov One such assay follows the release of ammonia (B1221849) during the conversion of a glutaminyl-peptide substrate to a pyroglutamyl-peptide. nih.gov This can be coupled to the glutamate (B1630785) dehydrogenase reaction, where the consumption of NADH is monitored spectrophotometrically. nih.gov

Fluorogenic substrates can also be employed in coupled enzymatic assays. nih.gov For example, L-glutaminyl-4-methylcoumarinylamide can be used as a substrate for QC. The subsequent action of pyroglutamyl aminopeptidase (B13392206) on the formed pyroglutamyl derivative releases a fluorescent product, allowing for sensitive detection of QC activity. nih.gov These assays are vital for screening potential inhibitors of QC and for characterizing the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). nih.govnih.gov

Recent advancements have led to the development of highly sensitive chemiluminescent probes for detecting various enzymatic activities, including pyroglutamyl peptidase activity. chemrxiv.orgnih.gov These probes can be used to create enzymatic activity profiles, which could potentially be applied to study the processing of pyroglutamyl peptides in different biological contexts. chemrxiv.orgnih.gov

Application of Proteomic Technologies in Peptide Discovery Research

Proteomics, the large-scale study of proteins and peptides, provides a powerful framework for discovering and identifying novel peptides, including those with post-translational modifications like N-terminal pyroglutamylation. wikipedia.org "Bottom-up" or "shotgun" proteomics is a common approach where complex protein mixtures are digested into smaller peptides, which are then analyzed by LC-MS/MS. nih.gov

The identification of this compound in a biological sample would typically involve several steps within a proteomics workflow. After protein extraction and enzymatic digestion (e.g., with trypsin), the resulting peptide mixture is separated by nano-flow liquid chromatography and analyzed by tandem mass spectrometry. nih.gov The acquired MS/MS spectra are then searched against a protein sequence database. researchgate.net

Specialized search algorithms are required to identify modified peptides. These algorithms can be configured to consider various potential modifications, including the conversion of N-terminal glutamine to pyroglutamic acid. When a spectrum matches a peptide sequence with this modification, it provides evidence for the presence of the pyroglutamyl peptide in the original sample.

Q & A

Q. What methodologies address batch-to-batch variability in this compound production for preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs), optimize process parameters (DoE), and use PAT (process analytical technology) for real-time monitoring. Statistical process control (SPC) charts track variability, and ANOVA identifies significant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.